molecular formula C9H12SSi B1330703 Trimethyl(thiophen-2-ylethynyl)silane CAS No. 40231-03-6

Trimethyl(thiophen-2-ylethynyl)silane

Cat. No. B1330703
CAS RN: 40231-03-6
M. Wt: 180.34 g/mol
InChI Key: OQUBLKNISPLGJP-UHFFFAOYSA-N
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Description

Trimethyl(thiophen-2-ylethynyl)silane is a compound that is structurally related to various silanes that have been studied for their unique bonding characteristics and potential applications in materials science. While the specific compound is not directly discussed in the provided papers, related compounds such as trimethyl(phenylethynyl)silane and trimethylsilylethine have been synthesized and characterized, providing insights into the bonding interactions and molecular structures that may be similar to trimethyl(thiophen-2-ylethynyl)silane .

Synthesis Analysis

The synthesis of related silane compounds involves the use of acetylene, sodium, and chlorotrimethylsilane in anisole to produce trimethylsilylethine. This intermediate can then be converted into a Grignard reagent, which further reacts with various silicon halides to yield compounds with different numbers of trimethylsilylethynyl groups attached to a central silicon atom . The synthesis techniques and purification methods developed for these compounds, including trimethyl(phenyl)silane, are crucial for obtaining high yields and ensuring the individuality of the products, as confirmed by elemental analysis and various spectroscopic studies .

Molecular Structure Analysis

The molecular structure of silane compounds, such as tetrakis(trimethylsilylethynyl)silane, has been determined using single-crystal X-ray diffraction. The central silicon atom typically exhibits a tetrahedral geometry with linear SiC≡CSi linkages. The NMR data for these compounds also provide evidence for π bonding or equivalent interactions between bonded carbon and silicon atoms, with coupling constants that are indicative of the "s" character on carbon .

Chemical Reactions Analysis

The reactivity of silane compounds is of interest for various applications, including the formation of coordination complexes and polymers. For instance, 2,5-bis(trimethylsilylethynyl)thieno[3,2-b]thiophene is a precursor for the formation of metal diynes and polyyne polymers, which are valued for their extended π-conjugation and rigid backbones . The chemical reactions involving these silanes are essential for the development of materials with desirable electronic and structural properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds, such as their volatility, thermal stability, and spectral characteristics, are critical for their use in processes like chemical vapor deposition (CVD). Trimethyl(phenyl)silane, for example, has been shown to have sufficient volatility and thermal stability for use as a precursor in CVD processes to produce dielectric films of hydrogenated silicon carbide. The thermodynamic modeling of these compounds allows for the selection of optimal conditions for film deposition .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “Trimethyl(thiophen-2-ylethynyl)silane” is used in the synthesis of 2,3-dialkynylthiophene derivatives . These derivatives are important in pharmaceutical and materials science due to their unique electronic properties .
  • Methods of Application or Experimental Procedures : The compounds are synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . This method is effective for the synthesis of biologically important heteroaromatic molecules .
  • Results or Outcomes : The synthesized compounds were analyzed in silico for their pharmacokinetic parameters, general toxicity, and drug scores . In particular, 3-ethynyl-2-(phenylethynyl)thiophene and 3-ethynyl-2-[(4-methylphenyl)ethynyl]thiophene were found to have relatively high drug scores and low toxicities .

Application in Pharmaceutical Science

  • Specific Scientific Field : Pharmaceutical Science .
  • Summary of the Application : “Trimethyl(thiophen-2-ylethynyl)silane” is used in the synthesis of 2,3-dialkynylthiophene derivatives . These derivatives are evaluated for their antioxidant activity .
  • Methods of Application or Experimental Procedures : The compounds are synthesized using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . The antioxidant activity of the title compounds were evaluated by five different assays .
  • Results or Outcomes : 3-Ethynyl-2-(naphthalen-1-ylethynyl)thiophene displayed significant reducing and free radical scavenging activities .

Safety And Hazards

Trimethyl(thiophen-2-ylethynyl)silane is a flammable liquid and vapor . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using only non-sparking tools, washing skin thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

trimethyl(2-thiophen-2-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUBLKNISPLGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344435
Record name 2-[(Trimethylsilyl)ethynyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Trimethylsilyl)ethynyl]thiophene

CAS RN

40231-03-6
Record name 2-[(Trimethylsilyl)ethynyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilylethynyl)thiophene
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Synthesis routes and methods I

Procedure details

A mixture of 2-iodothiophene (500 mg, 2.38 mmol), Pd(PPh3)2Cl2 (52.95 mg, 0.0754 mmol), CuI (28.1 mg, 0.14756 mmol) and diisopropylamine (0.62 ml, 4.4744 mmol) in THF (4 ml) was degassed thoroughly with argon, and trimethylsilyl acetylene (0.453 ml, 3.284 mmol) was added at room temperature. After stirring the reaction mixture for 16 hours at room temperature, it was poured into water and extracted with dichloromethane. The combined organic layers were washed with brine and dried over anhydrous sodium sulfate, and the solvent was evaporated. The crude material was purified by column chromatography (100-200 mesh silica gel) using hexane as eluent to yield 300 mg of trimethyl(thiophen-2-ylethynyl)silane (300 mg, 1.66 mol, yield 70.02%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
52.95 mg
Type
catalyst
Reaction Step One
Name
Quantity
28.1 mg
Type
catalyst
Reaction Step One
Quantity
0.453 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Use a method similar to the General Procedure 8 to couple 2-bromo-thiophene (0.97 nm, 10 mmol) with ethynyl-trimethylsilane (2.82 mL, 20 mmol). Purify by chromatography on silica gel eluting with isohexane to give the desired intermediate (1.46 g, 81%). GC-MS m/z 180 (M+).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere a solution of 12.0 grams (0.074 mole) of 2-bromothiophene, 9.0 grams (0.092 mole) of trimethylsilylacetylene, and 120 ml of triethylamine was stirred, and 0.52 gram (catalyst) of bis(triphenylphosphine)palladium(II) chloride and 0.28 gram (catalyst) of copper(I) iodide were added. Upon completion of addition, the reaction mixture was stirred at ambient temperature during an 18 hour period. After this time the reaction mixture was concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether, and the solution was washed with two portions of an aqueous 10% ammonium chloride solution, one portion of water, and one portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel. Elution was accomplished using 10% methylene chloride in hexane. The appropriate fractions were combined and concentrated under reduced pressure yielding 11.0 grams of 2-trimethylsilylethynylthiophene. The nmr spectrum was consistent with the proposed structure.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step Two
Quantity
0.28 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of piperidine (10 mL, 93.9 mmol), 2-bromothiophene (3.21 g, 19.7 mmol), and (trimethylsilyl)acetylene (2.13 g, 21.7 mmol) was added Pd(PPh3)4 (0.03 g, 0.026 mmol), followed by CuI (0.01 g, 0.05 mmol) and PPh3 (0.015 g, 0.057 mmol). The reaction mixture was heated at the reflux temperature for 45 min., and was allowed to cool to room temperature. The resulting dark brown slurry was diluted with pentane (20 mL) and water (20 mL) and the aqueous layer was extracted with pentane (2×20 mL). The organic layers were washed with a saturated NH4Cl solution (4 mL) and a 3M HCl solution (4 mL), dried (MgSO4) and concentrated under reduced pressure to give 2-(2-thienyl)-1-trimethylsilylacetylene (2.79 g, 79%) as a reddish brown oil: GC-MS m/z (rel abundance) 180 (M+, 30%); 1H NMR (CDCl3) δ 0.15 (s, 9H), 6.79 (m, 1H), 7.15 (m, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.03 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.01 g
Type
catalyst
Reaction Step Four
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
C Zeng, Z Yuan, Y Jiao, L Peng… - European Journal of …, 2023 - Wiley Online Library
Sulfur‐containing alkynes, are important starting materials and intermediates in organic reactions. Some of sulfur‐containing alkynes display interesting bioactivities and are potentially …
Q Niu, Y Lu, H Sun, X Li - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
Three novel planar and star-shaped molecules containing thiophene-functionalized group and acetylenic spacers, 4-((5″-iodo-[2,2′:5′,2″-terthiophen]-5-yl)ethynyl)aniline (I3TEA), …
Number of citations: 12 www.sciencedirect.com
J Sheng, J Wu - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
A bismuth(III)-promoted reaction of trimethyl(alkynyl)silanes with trifluoromethanesulfanylamide is developed, giving rise to (alkynyl)(trifluoromethyl)sulfanes in good yields. …
Number of citations: 32 pubs.rsc.org
ECH Kwok, MY Chan, KMC Wong… - … A European Journal, 2010 - Wiley Online Library
A series of platinum(II) alkynyl‐based sensitizers has been synthesized and found to show light‐to‐electricity conversion properties. These dyes were developed as sensitizers for the …
HC Chiu, XY See, IA Tonks - ACS catalysis, 2018 - ACS Publications
Transient dative substrate–Ti interactions have been found to play a key role in controlling the regioselectivity of alkyne insertion and [2+2] cycloaddition in Ti-catalyzed [2+2+1] pyrrole …
Number of citations: 53 pubs.acs.org
O Salvado, E Fernández - Chemical Communications, 2021 - pubs.rsc.org
We describe the preparation of densely functionalised 1,1-silylborylated trisubstituted alkenes, via a boron-Wittig reaction, between LiC(Bpin)2(SiMe3) and aliphatic or aromatic …
Number of citations: 8 pubs.rsc.org
K Islam, H Narjinari, A Bisarya, A Kumar - Organic & Biomolecular …, 2021 - pubs.rsc.org
For the first time, a direct single-step one-pot route to access nine new symmetric tetraalkynylated anthracenes via Pd(CH3CN)2Cl2/cataCXium®A catalyzed tetra-fold Sonogashira …
Number of citations: 4 pubs.rsc.org
W Yao, R Li, H Jiang, D Han - The Journal of Organic Chemistry, 2018 - ACS Publications
We report an additive-free, base-catalyzed C–, N–, O–, and S–Si bond cleavage of various organosilanes in mild conditions. The novel catalyst system exhibits high efficiency and good …
Number of citations: 32 pubs.acs.org
B Fallon - 2016 - theses.hal.science
This thesis has focused on the use of well-defined low-valent cobalt complexes of the family RCo(PMe3)4 for a variety of bond activation (C–H, Si–H, C–X). We aimed to develop a …
Number of citations: 6 theses.hal.science
ESS Robledo - Amide Formation via Ni-Catalyzed Reductive Coupling … - tdx.cat
Vinylmetal species have a wide application in organic synthesis, such as in the formation of C—C, C—X, C—M (M= Si, B, Sn) and C—Het (Het= N, O, S, P) bonds for the stereoselective …
Number of citations: 2 www.tdx.cat

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